Ácido 2,3-dimetoxicinámico

Descripción general

Descripción

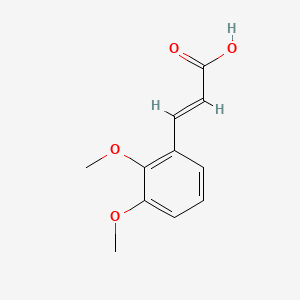

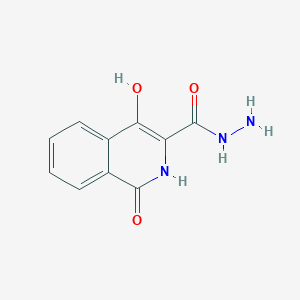

2,3-Dimethoxycinnamic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring

Synthetic Routes and Reaction Conditions:

Doebner Reaction: One common method for synthesizing 2,3-Dimethoxycinnamic acid involves the Doebner reaction. This process includes the condensation of 2,3-dimethoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine. The reaction mixture is heated to 80-85°C for one hour and then refluxed at 109-115°C for an additional three hours.

Industrial Production Methods: Industrial production methods for 2,3-Dimethoxycinnamic acid are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Types of Reactions:

Oxidation: 2,3-Dimethoxycinnamic acid can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of 2,3-Dimethoxycinnamic acid can yield the corresponding alcohols.

Substitution: The methoxy groups on the benzene ring can participate in electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

The primary target of 2,3-Dimethoxycinnamic acid (2,3-DCA) is the Quorum Sensing (QS) system in Chromobacterium violaceum CV026 . QS is a collective behavior that influences the expression of specific genes in microorganisms, regulating their physiological activities and facilitating self-coordination among microbial populations .

Mode of Action

2,3-Dimethoxycinnamic acid disrupts the QS system in Chromobacterium violaceum CV026 by effectively suppressing the expression of QS-related genes, including cviR, vioA, vioB, and vioE . Molecular docking analysis revealed that 2,3-DCA hinders the QS system by competitively binding to the same binding pocket on the CviR receptor as the natural signal molecule N-hexanoyl-L-homoserine lactone .

Biochemical Pathways

The QS-regulated traits of Chromobacterium violaceum CV026, such as violacein production, swarming motility, and biofilm formation, are affected by 2,3-Dimethoxycinnamic acid . These traits are part of the biochemical pathways that are disrupted by 2,3-DCA, leading to downstream effects such as the inhibition of violacein production, swarming motility, and biofilm formation .

Pharmacokinetics

A related compound, dimethoxycinnamic acid, has been shown to be rapidly absorbed in the free form most likely by passive diffusion in the upper gastrointestinal tract . This suggests that 2,3-DCA may have similar ADME properties, which could impact its bioavailability.

Result of Action

At a concentration of 150 µg/mL, 2,3-Dimethoxycinnamic acid exhibits robust inhibitory effects on three QS-regulated traits of Chromobacterium violaceum CV026: violacein production, swarming motility, and biofilm formation, with inhibition rates of 73.9%, 65.9%, and 37.8%, respectively . This indicates that 2,3-DCA can have significant molecular and cellular effects on its target organism.

Análisis Bioquímico

Biochemical Properties

2,3-Dimethoxycinnamic acid plays a significant role in biochemical reactions, particularly in the inhibition of quorum sensing in bacteria. Quorum sensing is a mechanism by which bacteria communicate and regulate gene expression based on cell density. 2,3-Dimethoxycinnamic acid has been shown to inhibit quorum sensing in Chromobacterium violaceum by binding to the CviR receptor, thereby preventing the natural signal molecule N-hexanoyl-L-homoserine lactone from binding . This interaction disrupts the expression of quorum sensing-related genes, including cviR, vioA, vioB, and vioE .

Cellular Effects

2,3-Dimethoxycinnamic acid exerts various effects on different cell types and cellular processes. In bacterial cells, it inhibits quorum sensing, which in turn affects biofilm formation, swarming motility, and violacein production . In cancer cells, 2,3-Dimethoxycinnamic acid has been shown to enhance the antitumor activity of romidepsin, a histone deacetylase inhibitor, by inducing cell cycle arrest and apoptosis . These effects are accompanied by changes in the expression of key cell cycle regulators.

Molecular Mechanism

The molecular mechanism of 2,3-Dimethoxycinnamic acid involves its binding interactions with specific biomolecules. In the case of quorum sensing inhibition, 2,3-Dimethoxycinnamic acid competitively binds to the CviR receptor, blocking the natural signal molecule from binding . This competitive inhibition disrupts the quorum sensing system, leading to reduced expression of quorum sensing-related genes. Additionally, in cancer cells, 2,3-Dimethoxycinnamic acid enhances the activity of romidepsin by modulating the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dimethoxycinnamic acid have been observed to change over time. The compound exhibits robust inhibitory effects on quorum sensing-regulated traits in Chromobacterium violaceum at a concentration of 150 μg/mL . These effects include inhibition rates of 73.9% for violacein production, 65.9% for swarming motility, and 37.8% for biofilm formation

Dosage Effects in Animal Models

The effects of 2,3-Dimethoxycinnamic acid vary with different dosages in animal models. At higher concentrations, the compound has been shown to enhance the antitumor activity of romidepsin without causing significant weight loss in treated animals

Metabolic Pathways

2,3-Dimethoxycinnamic acid is involved in metabolic pathways related to quorum sensing inhibition. The compound interacts with the CviR receptor in Chromobacterium violaceum, disrupting the quorum sensing system and affecting the expression of related genes

Transport and Distribution

Its interaction with the CviR receptor suggests that it may be transported to specific cellular compartments where quorum sensing regulation occurs . The involvement of transporters or binding proteins in the localization and accumulation of 2,3-Dimethoxycinnamic acid remains to be investigated.

Subcellular Localization

The subcellular localization of 2,3-Dimethoxycinnamic acid has not been explicitly studied. Its activity in inhibiting quorum sensing suggests that it may localize to cellular compartments involved in signal transduction and gene regulation

Comparación Con Compuestos Similares

3,4-Dimethoxycinnamic acid: Another derivative of cinnamic acid with methoxy groups at different positions on the benzene ring.

Caffeic acid dimethyl ether: A related compound with similar structural features.

Uniqueness: 2,3-Dimethoxycinnamic acid is unique due to its specific methoxy group positions, which contribute to its distinct chemical properties and biological activities. Its ability to inhibit quorum sensing in bacteria sets it apart from other cinnamic acid derivatives .

Propiedades

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXPUWGAGVERSJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7461-60-1, 7345-82-6 | |

| Record name | 2',3'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7461-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',3'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2,3-Dimethoxycinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,3-Dimethoxycinnamic acid interact with its target and what are the downstream effects?

A1: 2,3-Dimethoxycinnamic acid (2,3-DCA) acts as a quorum sensing inhibitor in Chromobacterium violaceum. It achieves this by competitively binding to the CviR receptor protein, the same receptor that binds to the natural signaling molecule N-hexanoyl-L-homoserine lactone. [] This competitive binding disrupts the quorum sensing system, which is responsible for regulating various bacterial behaviors. As a result of this disruption, 2,3-DCA effectively inhibits violacein production (pigment), swarming motility, and biofilm formation in C. violaceum. [] Additionally, 2,3-DCA significantly reduces the expression of key quorum sensing-related genes, including cviR, vioA, vioB, and vioE. []

Q2: What is the source of 2,3-Dimethoxycinnamic acid and are there any potential applications based on its activity?

A2: 2,3-Dimethoxycinnamic acid has been successfully isolated from the ethyl acetate extract of a marine actinomycete strain, Nocardiopsis mentallicus SCSIO 53858. [] This strain was originally found in a deep-sea sediment sample from the South China Sea. [] Given its potent quorum sensing inhibitory activity against C. violaceum, 2,3-DCA shows promise as a potential solution for addressing bacterial resistance, particularly in cases where bacterial virulence is regulated by quorum sensing mechanisms. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)

![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)

![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)

![[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300766.png)